Triplex Inhibition Profile vs. Parent Compound 1
SRI 31215 (compound 6) achieves a near-equipotent triplex inhibition profile across all three pro-HGF activating proteases, with Ki values of 0.53 μM (matriptase), 0.54 μM (hepsin), and 0.48 μM (HGFA)—a range spanning only 1.1-fold [1]. In contrast, the parent compound 1 (meta-phenylamidine, X=0) displays a markedly unbalanced profile with Ki values of 0.83 μM (matriptase), 3.4 μM (hepsin), and 9.8 μM (HGFA), representing a 12-fold range and 20-fold weaker HGFA inhibition relative to SRI 31215 [1]. The insertion of a single methylene unit between the tetrahydropyrimidin-2(1H)-one core and the N-benzylpiperidine in SRI 31215 enables a more effective lipophilic interaction with Trp 215 in the S4 subsite, driving the improvement [1]. Compared to close analog 8a (Z = HO–), which improves matriptase (Ki = 0.28 μM) and hepsin (Ki = 0.21 μM) potency but sacrifices HGFA activity (Ki = 0.88 μM), SRI 31215 maintains balanced triplex coverage [1].
| Evidence Dimension | Protease inhibition potency (Ki) across matriptase, hepsin, and HGFA |
|---|---|
| Target Compound Data | SRI 31215: matriptase Ki = 0.53 μM, hepsin Ki = 0.54 μM, HGFA Ki = 0.48 μM (1.1-fold range) |
| Comparator Or Baseline | Compound 1: matriptase Ki = 0.83 μM, hepsin Ki = 3.4 μM, HGFA Ki = 9.8 μM (12-fold range); Compound 8a: matriptase Ki = 0.28 μM, hepsin Ki = 0.21 μM, HGFA Ki = 0.88 μM |
| Quantified Difference | SRI 31215 exhibits 20-fold greater HGFA inhibition vs. compound 1 and 1.8-fold greater HGFA inhibition vs. 8a; maintains balanced triplex profile unmatched by either comparator |
| Conditions | In vitro protease panel using recombinant human matriptase, hepsin, and HGFA; fluorogenic substrate assay; Ki determination reported in ACS Med Chem Lett 2015 Table 1 |
Why This Matters
Balanced triplex inhibition is mechanistically essential because all three proteases contribute to pro-HGF processing in the tumor microenvironment; unbalanced inhibitors leave a compensatory activation route intact, compromising target engagement in fibroblast co-culture models.
- [1] Damalanka VC, Han Z, Karmakar P, et al. Design and Synthesis of Nonpeptide Inhibitors of Hepatocyte Growth Factor Activation. ACS Med Chem Lett. 2015;7(2):177-181. Table 1 (Protease Panel Results as Ki [μM]). doi:10.1021/acsmedchemlett.5b00357. View Source
